4-CHLORO-1-ETHYL-N~5~-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
4-CHLORO-1-ETHYL-N~5~-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, an ethyl group, and a methoxyphenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-ETHYL-N~5~-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-ETHYL-N~5~-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
Scientific Research Applications
4-CHLORO-1-ETHYL-N~5~-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-ETHYL-N~5~-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
4-CHLORO-1-ETHYL-N~5~-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the chloro, ethyl, and methoxyphenyl groups in specific positions can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H14ClN3O2 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
4-chloro-2-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,18) |
InChI Key |
IIDJSLCTQMTHAZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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